Pomalidomide-5-C4-NH2 (hydrochloride)

Beschreibung

BenchChem offers high-quality Pomalidomide-5-C4-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-5-C4-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

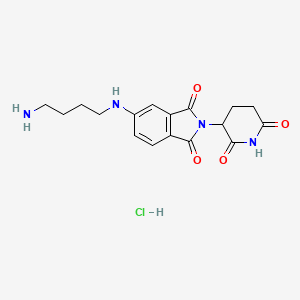

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C17H21ClN4O4 |

|---|---|

Molekulargewicht |

380.8 g/mol |

IUPAC-Name |

5-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C17H20N4O4.ClH/c18-7-1-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23;/h3-4,9,13,19H,1-2,5-8,18H2,(H,20,22,23);1H |

InChI-Schlüssel |

QQWONGXBSPKDHY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pomalidomide-5-C4-NH2 Hydrochloride: Structure, Properties, and Application in Targeted Protein Degradation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomalidomide-5-C4-NH2 hydrochloride is a pivotal research chemical that serves as a foundational building block in the field of targeted protein degradation. It is a synthetic E3 ligase ligand-linker conjugate, incorporating the potent Cereblon (CRBN) ligand, pomalidomide, functionalized with a four-carbon alkyl amine linker.[1] This terminal primary amine provides a versatile conjugation point for synthesizing Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] This guide provides a comprehensive overview of the molecule's structure, physicochemical properties, mechanism of action, synthesis, and practical application, offering researchers the technical insights required to leverage this tool in the development of novel therapeutics.

Introduction: The Era of Targeted Protein Degradation

The paradigm of drug discovery has historically focused on inhibiting protein function. However, the advent of targeted protein degradation (TPD) offers a new modality: the complete removal of a pathogenic protein from the cellular environment. At the forefront of this technology are PROTACs, which act as molecular bridges between a protein of interest (POI) and an E3 ubiquitin ligase.[2]

The cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), is hijacked by PROTACs to achieve this effect. A critical component of many successful PROTACs is a ligand that can recruit the Cereblon (CRBN) E3 ligase complex.[] Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), is a high-affinity binder of CRBN and has become a workhorse for this purpose.[][4][5] Pomalidomide-5-C4-NH2 hydrochloride is an optimized derivative, pre-functionalized with a linker and a reactive handle, designed to streamline the synthesis of potent and effective PROTACs.[1]

Molecular Profile and Physicochemical Properties

The precise structure and properties of Pomalidomide-5-C4-NH2 hydrochloride are critical for its function and handling. The molecule consists of the 4-amino-isoindolinedione core of pomalidomide, which provides high-affinity binding to CRBN, attached at the 5-position to a butylamine linker. The hydrochloride salt form enhances its handling and solubility characteristics.

Chemical Structure

Caption: Structure of Pomalidomide-5-C4-NH2 hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁ClN₄O₄ | |

| Molecular Weight | 380.83 g/mol | |

| CAS Number | 2162120-73-0 | [1] |

| Appearance | Light yellow to green-yellow solid | |

| Purity (HPLC) | Typically ≥98% | |

| Solubility | DMSO: 100 mg/mL (262.58 mM) | |

| Storage (Solid) | -20°C, sealed, away from light and moisture | [1] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

Stock Solution Preparation

Accurate preparation of stock solutions is paramount for experimental reproducibility. Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened bottle to ensure maximum solubility.

| Target Concentration | Mass (for 1 mL) | Mass (for 5 mL) | Mass (for 10 mL) |

| 1 mM | 0.3808 mg | 1.904 mg | 3.808 mg |

| 10 mM | 3.808 mg | 19.04 mg | 38.08 mg |

| 50 mM | 19.04 mg | 95.21 mg | 190.42 mg |

After preparation, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]

Mechanism of Action: Engineering Protein Degradation

The therapeutic potential of pomalidomide and its derivatives stems from their ability to modulate the CRBN E3 ligase complex.[][4] When incorporated into a PROTAC, the pomalidomide moiety serves as the anchor to the UPS.

The process unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This forms a key POI-PROTAC-CRBN ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase complex to efficiently transfer ubiquitin (a small regulatory protein) from a charged E2 enzyme to lysine residues on the surface of the POI.

-

Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is now recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and proteolytically degrades the POI into small peptides, while the PROTAC molecule is released and can initiate another cycle.[2]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis and Characterization

Pomalidomide-5-C4-NH2 hydrochloride is a key intermediate that requires a robust synthetic route and rigorous analytical characterization to ensure its suitability for PROTAC development.

Conceptual Synthetic Strategy

While multiple synthetic routes exist, a common and effective strategy involves a two-step process starting from a readily available pomalidomide precursor.[6] This approach prioritizes yield and purity, which are essential for subsequent conjugation reactions.

-

Nucleophilic Aromatic Substitution (SNAr): A pomalidomide precursor bearing a leaving group (e.g., a fluorine atom) at the 5-position is reacted with a protected form of the C4-amine linker, such as N-Boc-1,4-diaminobutane. The Boc (tert-butyloxycarbonyl) group is a standard acid-labile protecting group for amines.

-

Deprotection: The Boc-protected intermediate is then treated with a strong acid, such as hydrochloric acid (HCl) in dioxane, to remove the Boc group. This simultaneously unmasks the primary amine and forms the final hydrochloride salt, which often aids in purification by precipitation.[6]

Caption: A generalized two-step synthesis workflow.

Quality Control and Analytical Methods

Confirming the identity, purity, and stability of the synthesized material is non-negotiable. A suite of analytical techniques is employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or byproducts. A typical method uses a C18 reverse-phase column with a gradient elution of acetonitrile and water containing a modifier like phosphoric acid.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound. The ion pair m/z 274.2 → 163.1 is characteristic of the parent pomalidomide fragmentation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Application in PROTAC Development: A Practical Guide

The primary application of Pomalidomide-5-C4-NH2 hydrochloride is its use as a CRBN-recruiting building block for PROTAC synthesis. The terminal primary amine is a nucleophilic handle that is most commonly conjugated to a POI ligand via an amide bond.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

This protocol describes a standard procedure for conjugating Pomalidomide-5-C4-NH2 hydrochloride to a POI ligand that has been functionalized with a carboxylic acid.

Materials and Reagents:

-

Pomalidomide-5-C4-NH2 hydrochloride (1.0 eq)

-

POI-Linker-COOH (1.1 eq)

-

Peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

-

Organic base (e.g., DIPEA or triethylamine) (3.0 eq)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a clean, dry vial under an inert atmosphere, dissolve Pomalidomide-5-C4-NH2 hydrochloride and the POI-Linker-COOH in anhydrous DMF.

-

Add the organic base (DIPEA) to the mixture. The base is crucial for neutralizing the hydrochloride salt and facilitating the coupling reaction.

-

In a separate vial, dissolve the coupling agent (HATU) in a small amount of anhydrous DMF.

-

Add the HATU solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using reverse-phase preparative HPLC to obtain the final, high-purity PROTAC.

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Experimental Protocol: In Vitro PROTAC Evaluation by Western Blot

This protocol outlines how to assess the degradation efficacy of a newly synthesized PROTAC in a relevant cell line.

Materials and Reagents:

-

Cell line expressing the target protein (POI)

-

Completed cell culture medium

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium from the DMSO stock. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer.

-

Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of each supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash thoroughly again.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Strip or re-probe the membrane with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation efficiency (Dmax) and plot the dose-response curve to calculate the DC₅₀ (concentration for 50% degradation).[8]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and stability of Pomalidomide-5-C4-NH2 hydrochloride.

-

Handling: Handle in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid formation of dust and aerosols.[9][10]

-

Storage: Store the solid compound in a tightly sealed container at -20°C, protected from moisture and light. For long-term storage of solutions, store at -80°C.[1]

-

Safety: Pomalidomide is a derivative of thalidomide, a known human teratogen.[11] While data on this specific derivative is limited, it should be handled with extreme caution, particularly by women who are pregnant or may become pregnant. Consult the Safety Data Sheet (SDS) for complete hazard information before use.[9][10][12]

Conclusion

Pomalidomide-5-C4-NH2 hydrochloride represents a significant enabling tool for chemical biology and drug discovery. By providing a high-affinity Cereblon ligand pre-functionalized with a versatile linker, it dramatically simplifies the synthesis of PROTACs. Its well-defined structure, reliable properties, and straightforward application in standard conjugation chemistry empower researchers to rapidly generate and test novel protein degraders. As the field of targeted protein degradation continues to expand, this and similar reagents will remain indispensable for exploring new therapeutic targets and developing next-generation medicines.

References

- MedchemExpress. Pomalidomide-5-C4-NH2 hydrochloride | CRBN Ligand. [URL: https://www.medchemexpress.com/pomalidomide-5-c4-nh2-hydrochloride.html]

- MedchemExpress. Pomalidomide-C4-NH2 hydrochloride | E3 Ligase Ligand-Linker Conjugates. [URL: https://www.medchemexpress.com/pomalidomide-c4-nh2-hydrochloride.html]

- Wikipedia. Pomalidomide. [URL: https://en.wikipedia.org/wiki/Pomalidomide]

- MedchemExpress. Pomalidomide-PEG3-C2-NH2 TFA (Cereblon Ligand-Linker Conjugates 5 TFA). [URL: https://www.medchemexpress.com/pomalidomide-peg3-c2-nh2-tfa.html]

- MedchemExpress. Cereblon Inhibitor, Gene. [URL: https://www.medchemexpress.com/targets/Cereblon.html]

- Tocris Bioscience. Pomalidomide | Ubiquitin Ligase (E3) Inhibitors. [URL: https://www.tocris.com/products/pomalidomide_6368]

- Tocris Bioscience. Pomalidomide | Ubiquitin E3 Ligases. [URL: https://www.tocris.com/products/pomalidomide_6368]

- BOC Sciences. Pomalidomide: Definition, Structure, Mechanism of Action and Application. [URL: https://www.bocsci.

- ECHEMI. Pomalidomide SDS, 19171-19-8 Safety Data Sheets. [URL: https://www.echemi.com/sds/pomalidomide-cas19171-19-8.html]

- MedChemExpress. Pomalidomide (Standard)-SDS. [URL: https://www.medchemexpress.com/sds/HY-10984-Pomalidomide.html]

- Wikipedia. Cereblon E3 ligase modulator. [URL: https://en.wikipedia.

- R. Rios-Tamayo, et al. (2014). Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651125/]

- Celgene Corporation. POMALYST®/ IMNOVID® (pomalidomide capsules) Safety Data Sheet. [URL: https://www.celgene.com/content/uploads/sites/2/2021/08/Pomalyst-Pomalidomide-Capsules.pdf]

- YMER. (2022). Development and Validation of Stability Indicating RP- UPLC Method for the Estimation of Pomalidomide in Bulk and Pharmaceutical. [URL: http://ymerdigital.com/uploads/YMER212202.pdf]

- Fisher Scientific. (2019). Pomalidomide Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=501538354&productDescription=Pomalidomide%2C+99%25+100mg&vendorId=VN00033897&countryCode=US&language=en]

- L. Zhang, et al. (2022). A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies. Bioanalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8846383/]

- Taylor & Francis Group. (2016). New synthesis route for the preparation of pomalidomide. Figshare. [URL: https://figshare.

- Google Patents. (2016). A kind of HPLC analytical method of the pomalidomide in relation to substance. [URL: https://patents.google.

- MedChemExpress. Pomalidomide-C4-NH2 | E3 Ligase Ligand-Linker Conjugate. [URL: https://www.medchemexpress.com/pomalidomide-c4-nh2.html]

- SWAG Cancer Alliance. (2019). Pomalidomide and low dose dexamethasone. [URL: https://swagcanceralliance.nhs.uk/wp-content/uploads/2020/01/Pomalidomide-and-low-dose-dexamethasone-V2.0-Oct-2019.pdf]

- BenchChem. Synthesis Protocol for Pomalidomide-C2-NH2 Hydrochloride. [URL: https://www.benchchem.

- Immunomart. Pomalidomide-C4-NH2. [URL: https://immunomart.com/product/pomalidomide-c4-nh2/]

- BenchChem. Pomalidomide-C2-NH2 Hydrochloride: A Technical Guide. [URL: https://www.benchchem.

- Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.703928/full]

- U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review: Pomalidomide. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2013/204026Orig1s000ClinPharmR.pdf]

- National Center for Biotechnology Information. Pomalidomide. PubChem Compound Summary for CID 134780. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pomalidomide]

- A. F. El-Yazbi, et al. (2023). Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453888/]

- N. C. de Souza, et al. (2022). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9652150/]

- Sigma-Aldrich. Pomalidomide-C2-NH2 hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/tmol/t38654]

- Z. Sun, et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35777174/]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. Pomalidomide - Wikipedia [en.wikipedia.org]

- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]

- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Mechanism of Action of Pomalidomide-5-C4-NH2 in PROTAC Design

Introduction: A Paradigm Shift in Targeted Therapeutics

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in drug discovery, moving beyond traditional occupancy-based inhibition to a novel event-driven pharmacology.[1] Unlike conventional small molecules that block a protein's function, PROTACs are engineered to eliminate target proteins from the cellular environment entirely.[1] These heterobifunctional molecules achieve this by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2]

A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite structure induces proximity between the POI and the E3 ligase, leading to the ubiquitination of the POI, which flags it for degradation by the 26S proteasome.[3][5]

Pomalidomide, a potent immunomodulatory drug (IMiD), has emerged as a cornerstone in PROTAC design due to its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] Specifically, derivatives such as Pomalidomide-5-C4-NH2 serve as a versatile anchor for E3 ligase recruitment, providing a crucial building block for the synthesis of effective protein degraders.[8][9] This guide will provide an in-depth exploration of the mechanism of action of Pomalidomide-5-C4-NH2 in PROTAC design, from the fundamental principles of the UPS to the intricate biophysics of ternary complex formation and the practicalities of experimental validation.

Section 1: The Ubiquitin-Proteasome System: The Cell's Quality Control Machinery

The ubiquitin-proteasome system (UPS) is a fundamental regulatory pathway in eukaryotic cells, responsible for the degradation of the majority of intracellular proteins.[2][10] This process is critical for maintaining protein homeostasis, controlling cell cycle progression, and eliminating misfolded or damaged proteins.[2][11] The UPS operates through a highly regulated enzymatic cascade involving three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin, a highly conserved 76-amino acid protein.[2][10]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.[2]

-

E3 Ubiquitin Ligase: The E3 ligase is responsible for substrate recognition and catalyzes the final transfer of ubiquitin to a lysine residue on the target protein.[12]

The attachment of a single ubiquitin molecule (monoubiquitination) can alter a protein's function or localization, while the formation of a polyubiquitin chain, typically through lysine-48 linkages, serves as the canonical signal for proteasomal degradation.[2][10] The 26S proteasome, a large multi-subunit protease complex, recognizes and degrades polyubiquitinated proteins into small peptides, recycling the ubiquitin molecules for subsequent rounds of protein tagging.[2][12]

Section 2: Pomalidomide: Hijacking the Cereblon E3 Ligase

Pomalidomide and other IMiDs exert their therapeutic effects by binding directly to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][13][14] This binding event allosterically modulates the substrate specificity of CRBN, inducing the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase.[13][15] For instance, in the context of multiple myeloma treatment, pomalidomide binding to CRBN leads to the ubiquitination and degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[13][14][]

This ability to "reprogram" an E3 ligase is the foundational principle behind the use of pomalidomide in PROTACs. By incorporating pomalidomide into a heterobifunctional molecule, researchers can effectively direct the potent degradative power of the CRL4^CRBN^ complex towards a specific protein of interest.[]

Section 3: Pomalidomide-5-C4-NH2: A Versatile Chemical Handle for PROTAC Synthesis

The development of effective PROTACs relies on the ability to synthetically connect the E3 ligase ligand to the target protein binder via a chemical linker. Pomalidomide-5-C4-NH2 is a key building block in this process, offering a strategic point of attachment for linker conjugation.[8][9]

The nomenclature "5-C4-NH2" specifies the following structural features:

-

5-Position Attachment: The linker is attached to the 5-position of the pomalidomide phthalimide ring. The C4 and C5 positions are common modification sites as they are sterically accessible and electronically activated, without disrupting the crucial glutarimide moiety required for CRBN binding.[]

-

C4-Linker: A four-carbon alkyl chain serves as the initial segment of the linker. The length and composition of the linker are critical determinants of PROTAC efficacy, as they influence the geometry and stability of the ternary complex.[18]

-

-NH2 (Amine) Terminus: The linker terminates in a primary amine group, which provides a reactive handle for conjugation to a variety of target protein ligands, often through amide bond formation.[19]

The synthesis of pomalidomide-based PROTACs often involves the reaction of a pomalidomide precursor, such as 4-fluorothalidomide, with an amine-terminated linker.[20] The availability of pre-functionalized building blocks like Pomalidomide-5-C4-NH2 streamlines this process, enabling the rapid generation of PROTAC libraries for optimization studies.[6][21]

Section 4: The PROTAC Mechanism of Action: From Ternary Complex to Target Degradation

The catalytic cycle of a pomalidomide-based PROTAC involves a series of orchestrated molecular events, culminating in the selective degradation of the target protein.

-

Ternary Complex Formation: The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the CRBN E3 ligase.[3] The stability and conformation of this complex are critical for efficient ubiquitination.[22] The linker plays a pivotal role in this step, as its length, rigidity, and chemical composition dictate the relative orientation of the target protein and CRBN.[18] The formation of this complex is often characterized by a cooperativity factor (alpha), which quantifies the extent to which the binding of one protein to the PROTAC influences the binding of the other.[23][24]

-

Polyubiquitination of the Target Protein: Once the ternary complex is formed, the CRL4^CRBN^ complex, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the surface of the target protein.[25] The formation of a polyubiquitin chain marks the protein for degradation.[26]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome.[2] The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and is released to engage another target protein molecule, enabling it to act catalytically.[3]

Caption: The catalytic cycle of a pomalidomide-based PROTAC.

Section 5: Key Experimental Workflows for Characterizing Pomalidomide-based PROTACs

A multi-tiered experimental approach is essential to validate the mechanism of action and assess the efficacy of newly synthesized pomalidomide-based PROTACs.[18]

Caption: General experimental workflow for PROTAC evaluation.

Protocol 1: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of biomolecular interactions, making it an invaluable tool for characterizing both binary and ternary complexes.[27][28]

-

Objective: To quantify the binding affinities of the binary (PROTAC-CRBN, PROTAC-POI) and ternary (CRBN-PROTAC-POI) complexes and to determine the cooperativity factor (α).[29]

-

Methodology:

-

Immobilization: Covalently immobilize the purified CRBN E3 ligase onto a sensor chip surface.[23]

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the CRBN-coated surface to measure the binding kinetics (k_on, k_off) and calculate the dissociation constant (K_D) for the PROTAC-CRBN interaction.[29]

-

In a separate experiment, immobilize the purified target protein and inject the PROTAC to determine the K_D for the PROTAC-POI interaction.[29]

-

-

Ternary Complex Analysis: To measure the binding of the target protein to the pre-formed PROTAC-CRBN complex, inject a constant, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the CRBN-coated surface.[23][24]

-

-

Data Analysis: The cooperativity factor (α) is calculated as the ratio of the binary K_D to the ternary K_D. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[23]

-

Causality: SPR provides crucial kinetic data (on- and off-rates) that are not obtainable from endpoint assays.[24] A stable ternary complex with a slow off-rate is often a prerequisite for efficient ubiquitination and subsequent degradation.[23]

Protocol 2: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of the target protein.

-

Objective: To confirm that the PROTAC induces polyubiquitination of the target protein in a CRBN-dependent manner.

-

Methodology:

-

Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the CRL4^CRBN^ complex.

-

Treatment: Add the PROTAC or a vehicle control (e.g., DMSO) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Analysis: Stop the reaction and analyze the samples by Western blot using an antibody specific for the target protein.

-

-

Expected Outcome: A high-molecular-weight smear or ladder of bands corresponding to the polyubiquitinated target protein should be observed in the PROTAC-treated sample, but not in the control.[30]

-

Trustworthiness: This cell-free assay validates the core mechanistic hypothesis by demonstrating that the PROTAC, target, and E3 ligase are the sufficient and necessary components for ubiquitination.

Protocol 3: Cellular Target Degradation Assay via Western Blot

Western blotting is a widely used technique to quantify the reduction in target protein levels within a cellular context.[1]

-

Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading the target protein in cells.[1]

-

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[31][32]

-

Cell Lysis: Harvest the cells and prepare total protein lysates.[31]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][32]

-

Immunoblotting:

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence or fluorescence imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[1]

-

Section 6: Data Interpretation & Case Study

The successful development of a pomalidomide-based PROTAC is contingent on a thorough analysis of both biophysical and cellular data.

Table 1: Example Characterization Data for a Hypothetical PROTAC

| Parameter | Value | Assay | Implication |

| CRBN Binding (K_D) | 50 nM | SPR | Confirms engagement with the E3 ligase. |

| Target Binding (K_D) | 100 nM | SPR | Confirms engagement with the target protein. |

| Ternary Complex (K_D) | 5 nM | SPR | Indicates stable ternary complex formation. |

| Cooperativity (α) | 10 | SPR | Positive cooperativity enhances complex stability. |

| Cellular DC50 | 25 nM | Western Blot | Demonstrates potent cellular degradation. |

| Dmax | >95% | Western Blot | Shows high efficacy of degradation. |

Case Study Insight: Studies have shown a strong correlation between the stability of the PROTAC-induced ternary complex and the rate of intracellular target degradation.[23] For example, the PROTAC MZ1, which recruits the VHL E3 ligase, forms a highly stable ternary complex with the bromodomain protein Brd4, exhibiting strong positive cooperativity. This translates to rapid and efficient degradation of Brd4 in cells.[23][24] This underscores the importance of optimizing linker chemistry to promote favorable protein-protein interactions within the ternary complex.[22]

Conclusion

Pomalidomide-5-C4-NH2 and its derivatives are indispensable tools in the field of targeted protein degradation. By providing a robust and versatile handle for recruiting the Cereblon E3 ligase, they have enabled the development of a new class of therapeutics with the potential to address a wide range of diseases. A deep understanding of the underlying mechanism of action, from the biophysics of ternary complex formation to the cell biology of the ubiquitin-proteasome system, is paramount for the rational design and optimization of the next generation of potent and selective protein degraders. The integration of rigorous biophysical and cellular assays, as outlined in this guide, provides a clear path forward for researchers, scientists, and drug development professionals seeking to harness the power of this transformative technology.

References

- Protein Degradation using the Ubiquitin-Proteasome P

- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Bioscience.

- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing.

- Unraveling the Formation of a Ternary Complex: A Technical Guide to Pomalidomide-C5-Dovitinib. BenchChem.

- Pomalidomide: Definition, Structure, Mechanism of Action and Applic

- An In-Depth Technical Guide to the Chemical Synthesis of Pomalidomide-C5-azide. BenchChem.

- Technical Support Center: Overcoming Resistance to Pomalidomide-6-OH Based PROTACs. BenchChem.

- Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences.

- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation R

- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation R

- The ubiquitin‐proteasome p

- The Ubiquitin- Proteasome System. SlideShare.

- Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Aragen Bioscience.

- Pomalidomide. Liv Hospital.

- Ubiquitin/Proteasome. Cell Signaling Technology.

- Two protein degradation pathways. A Ubiquitin–proteasome system.

- Pomalidomide-C4-NH2. MedChemExpress.

- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science (RSC Publishing).

- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC.

- Pomalidomide-C4-NH2 hydrochloride. MedChemExpress.

- Designing a Pomalidomide-Based PROTAC Library: Applic

- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Semantic Scholar.

- Application Notes: Western Blot Analysis of PROTAC-Mediated Degrad

- A Technical Guide to the Cereblon Binding Affinity of Pomalidomide Deriv

- Pomalidomide Chemistry and Linker Design Str

- Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PMC.

- Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. JoVE.

- Assays and technologies for developing proteolysis targeting chimera degraders. PMC.

- Rationalizing PROTAC-mediated Ternary Complex Form

- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing).

- Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degrad

- Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1...

- Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation.

- Molecular mechanisms of thalidomide and its deriv

- PROTAC Molecules Activity and Efficacy Evalu

- Drug Discovery and Evaluation- PROTACs & Molecular Glues. LifeSensors.

- Pomalidomide-5-C4-NH2 hydrochloride. MedchemExpress.com.

- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.

- Pomalidomide-C4-NH2. Immunomart.

- Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee.

- Examples of pomalidomide-based and structurally related protein degraders.

- Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development.

- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic.

- Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.

- PROTAC linker, E3 Ligase Ligand-Linker. BroadPharm.

- Protein Degradation Assays - PROTAC Screening. Reaction Biology.

-

Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. Diva-Portal.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELiGoU2EO7tvChhMRVkMD7EXIrm6RDgplYC0dpZpuGqIEACcSGDUUnjB9wHthnrMjKaieqbZpGNB6yyyYWaphZ0d3hcg5Db0_gs6PKTlkIJRiv2z4WuoTNn0dxnQqI8ZTyyCaLHN-cxHQ3FojDsFB6q0AYWsQKLOs_U9bz]([Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pomalidomide-C4-NH2 - Immunomart [immunomart.com]

- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 11. tandfonline.com [tandfonline.com]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. int.livhospital.com [int.livhospital.com]

- 14. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 28. ijpsjournal.com [ijpsjournal.com]

- 29. benchchem.com [benchchem.com]

- 30. lifesensors.com [lifesensors.com]

- 31. academic.oup.com [academic.oup.com]

- 32. cell.com [cell.com]

Chemical Characteristics & Optimization of Pomalidomide-Based E3 Ligase Ligands

A Technical Guide for Drug Discovery

Executive Summary

Pomalidomide (POM) has eclipsed Thalidomide to become the premier Cereblon (CRBN) recruiting ligand in Targeted Protein Degradation (TPD). Its dominance stems from a superior binding affinity profile and a distinct chemical architecture that allows for versatile linker attachment. However, the "plug-and-play" utility of Pomalidomide often masks critical physicochemical nuances—specifically regarding exit vector selection (C4 vs. C5) and hydrolytic stability—that determine whether a PROTAC becomes a clinical candidate or a chemical curiosity. This guide dissects these variables to provide a rational framework for ligand optimization.

Part 1: Molecular Architecture & Binding Mechanics

The Pomalidomide scaffold (MW: 273.24 Da) functions as a molecular anchor, tethering the E3 ubiquitin ligase complex (CRL4^CRBN) to a target protein. Its efficacy relies on two distinct structural domains:[]

-

The Glutarimide Ring (The Anchor): This moiety inserts deeply into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. It is the critical determinant of affinity.

-

Critical Insight: The glutarimide ring is susceptible to base-catalyzed hydrolysis. In physiological conditions (pH 7.4), the ring opens, rendering the ligand inactive.

-

-

The Phthalimide Core (The Scaffold): This planar system sits at the solvent interface, providing the attachment points ("exit vectors") for the linker.

The Chirality Paradox

Pomalidomide possesses a single chiral center at the C3 position of the glutarimide ring.

-

S-isomer: Exhibits ~10-fold higher affinity for CRBN than the R-isomer.

-

R-isomer: Weaker binder.

-

In Vivo Reality: Due to the acidic proton at the chiral center, Pomalidomide undergoes rapid racemization in plasma (

minutes). Consequently, while enantiopure synthesis is possible, it is functionally irrelevant for systemic applications; the drug is administered and acts as a racemate.

Part 2: Functionalization Vectors (The "Exit Vector" Decision)

The most critical decision in PROTAC design using Pomalidomide is where to attach the linker. The two primary vectors are the C4-amino position and the C5 position. This choice dictates not just synthetic feasibility, but the neomorphic selectivity of the degrader.

C4-Functionalization: The Standard "Dirty" Vector

-

Chemistry: Utilizing the existing aniline amine at C4 is synthetically convenient (e.g., via amide coupling or reductive amination).

-

Consequence: The C4 position projects the linker in a trajectory that preserves the native molecular glue activity of Pomalidomide.

-

Risk: PROTACs built at C4 often retain the ability to degrade native CRBN neosubstrates, specifically the Zinc Finger (ZF) transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) . This leads to off-target immunomodulatory effects (teratogenicity, neutropenia) unrelated to the target protein.

C5-Functionalization: The "Precision" Vector

-

Chemistry: Requires de novo synthesis of the phthalimide core to install handles (e.g., C5-fluoro, C5-amine, or C5-alkyne).

-

Consequence: Functionalization at C5 introduces steric bulk at a position that clashes with the Zinc Finger domains of IKZF1/3 when they attempt to dock.

-

Benefit: This "steric bump" effectively abolishes off-target degradation of IKZF1/3 while maintaining high affinity for CRBN. Use C5 vectors when high selectivity is required and immunomodulation must be avoided.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram maps the structural logic of Pomalidomide optimization.

Caption: SAR decision tree for Pomalidomide functionalization. C5 modification is preferred for minimizing off-target ZF degradation.[2][3]

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include internal validation steps.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

This assay quantifies the affinity (

Reagents:

-

Tracer: Cy5-labeled Thalidomide (Ex/Em: 630/650 nm).

-

Control: Free Pomalidomide (positive control).

Methodology:

-

Preparation: Dilute CRBN protein to a concentration equal to its

for the tracer (typically ~50-100 nM) in Assay Buffer (50 mM HEPES pH 7.5, 200 mM NaCl, 0.01% Tween-20). -

Plating: In a 384-well black low-binding plate, add 10 µL of protein solution.

-

Treatment: Add 10 µL of test compound (PROTAC) in a dose-response series (e.g., 10 µM down to 0.1 nM).

-

Tracer Addition: Add 10 µL of Cy5-Thalidomide tracer (final conc. 10-20 nM).

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

-

Read: Measure Fluorescence Polarization (mP) on a multi-mode reader.

Self-Validation Check:

-

Z-Factor: Calculate Z' using DMSO (negative control) and 100 µM Pomalidomide (positive control). The assay is valid only if

. -

Window: The mP delta between bound and free tracer should be >100 mP units.

Protocol B: Cellular Off-Target Profiling (Western Blot)

Before advancing a compound, you must verify if it degrades IKZF1/3.

Methodology:

-

Cell Line: MM.1S (Multiple Myeloma line, highly expresses CRBN, IKZF1, and IKZF3).

-

Dosing: Treat cells with PROTAC at

and -

Lysis: Lyse in RIPA buffer with protease inhibitors.

-

Blotting:

-

Primary Antibodies: Anti-IKZF1 (Ikaros), Anti-IKZF3 (Aiolos).

-

Loading Control: Anti-GAPDH or Anti-Vinculin.

-

-

Analysis: Quantify band intensity relative to DMSO control.

Interpretation:

-

Clean Profile: < 20% reduction in IKZF1/3 levels.

-

Dirty Profile: > 50% reduction indicates significant IMiD-like activity (likely C4-linked).

Part 4: Physicochemical Data Summary

| Property | Value / Characteristic | Implication for PROTAC Design |

| Molecular Weight | 273.24 Da | Low MW allows for larger linkers while staying within "beyond Rule of 5" limits. |

| LogP | ~0.24 | Hydrophilic. Good for balancing highly lipophilic warheads. |

| tPSA | 110 Ų | Moderate polarity; aids in solubility but requires permeable linkers. |

| pKa | ~11.0 (Imide NH) | Weakly acidic. Stable at physiological pH, but hydrolyzes at pH > 8. |

| Solubility | Low in water (< 0.1 mg/mL) | Requires DMSO stocks; cyclodextrin formulations recommended for in vivo use. |

| Plasma Stability | Rapid hydrolysis requires frequent dosing or specialized formulations for animal studies. |

Part 5: Mechanism of Action Workflow

The following diagram illustrates the ternary complex formation and the downstream ubiquitination cascade.

Caption: Step-wise mechanism from ternary complex formation to proteasomal degradation.

References

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. [Link]

-

Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science. [Link]

-

Petzold, G., et al. (2016). "Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase." Nature. [Link]

-

Donovan, K. A., et al. (2020). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife. [Link]

-

Steinebach, C., et al. (2018). "Ortho-Hydroxythalidomide-Based PROTACs for the Degradation of BRD4." Chemical Communications. [Link]

-

Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. [Link][6]

Sources

An In-depth Technical Guide to the Role of C4 Alkyl Linkers in Cereblon-Targeting PROTACs

Foreword: Beyond the Spacer - The Linker as a Critical Determinant of PROTAC Efficacy

For years, the linker in Proteolysis Targeting Chimeras (PROTACs) was often viewed as a simple, passive tether connecting a warhead to an E3 ligase binder. Field experience has now unequivocally demonstrated that this perspective is a gross oversimplification. The linker is not merely a spacer; it is an active and critical determinant of a PROTAC's success, profoundly influencing everything from ternary complex formation and stability to the overall physicochemical and pharmacokinetic properties of the molecule.[1]

This guide provides an in-depth technical exploration of a specific, yet crucial, class of linkers: the C4 alkyl chain, in the context of recruiting the Cereblon (CRBN) E3 ligase. As researchers and drug developers, understanding the nuances of how a seemingly simple four-carbon chain can dictate the biological outcome of a sophisticated molecule is paramount. We will dissect the causal relationships behind experimental choices, provide robust, self-validating protocols, and ground our discussion in the foundational science that governs PROTAC-mediated protein degradation.

The PROTAC Paradigm and the Centrality of the Ternary Complex

PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS).[2] They consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and the connecting linker.[3] By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC is then released to engage in another degradation cycle.

The formation of a stable and productive ternary complex is the cornerstone of this entire process.[1] The linker's length, composition, and attachment points dictate the relative orientation and proximity of the POI and the E3 ligase.[6] An optimal linker facilitates favorable protein-protein interactions between the two macromolecules, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of degradation.[1]

Sources

- 1. chempep.com [chempep.com]

- 2. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

Technical Guide: Pomalidomide-5-C4-NH2 HCl for PROTAC Development

The following technical guide details the physicochemical properties, structural characteristics, and application workflows for Pomalidomide-5-C4-NH2 hydrochloride .

Executive Summary

Pomalidomide-5-C4-NH2 hydrochloride is a functionalized Cereblon (CRBN) E3 ligase ligand used as a precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike standard Pomalidomide derivatives which typically utilize the 4-amino position (C4 of the isoindoline ring) as the exit vector, this compound utilizes the 5-position (C5 of the isoindoline ring). This distinct exit vector alters the spatial orientation of the ternary complex, potentially rescuing degradation efficacy for targets where 4-substituted ligands fail due to steric clashes or unfavorable geometry.

This guide provides the validated molecular data, structural analysis, and conjugation protocols required for integrating this ligand into heterobifunctional degrader designs.

Physicochemical Identity & Properties[1][2][3][4]

The following data establishes the precise chemical identity of the compound. Researchers must distinguish this 5-isomer from the more common 4-isomer (often labeled simply as Pomalidomide-C4-NH2).

Molecular Data Table

| Property | Specification |

| Compound Name | Pomalidomide-5-C4-NH2 hydrochloride |

| Common Synonyms | 5-((4-aminobutyl)amino)thalidomide HCl; Pomalidomide-5-alkylC4-amine HCl |

| CAS Number | Not fully assigned (generic); See MCE Cat.[1] HY-131866 |

| Molecular Weight | 380.83 Da (Hydrochloride salt)344.37 Da (Free base) |

| Molecular Formula | C₁₇H₂₁ClN₄O₄ (Salt)C₁₇H₂₀N₄O₄ (Free base) |

| Appearance | Light yellow to yellow solid |

| Solubility | DMSO: ≥ 50 mg/mL (Need ultrasonic) |

| Storage | -20°C (Powder, sealed, away from moisture) |

SMILES & InChI Codes

Isomeric SMILES (HCl Salt):

Canonical SMILES (Free Base):

Structural Analysis & Exit Vectors

Understanding the topology of Pomalidomide-5-C4-NH2 is critical for rational PROTAC design.

The "5-Position" Distinction

Standard Pomalidomide is 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione .

-

4-Isomer (Standard): The linker is attached at the position adjacent to the bridgehead carbonyl. This creates a "curved" or "U-shaped" exit vector relative to the glutarimide binding pharmacophore.

-

5-Isomer (This Compound): The linker is attached at the meta-position relative to the bridgehead carbonyl. This creates a more linear or extended exit vector.

This difference allows researchers to sample a distinct chemical space. If a standard Pomalidomide-based PROTAC fails to degrade a target, switching to the 5-isomer can facilitate the formation of a productive ternary complex by changing the protein-protein interaction (PPI) interface.

Functional Components[3][6][8]

-

Warhead (CRBN Binder): The thalidomide-like core (phthalimide + glutarimide) binds to the thalidomide-binding domain of Cereblon.

-

Linker (C4 Alkyl): A 4-carbon hydrophobic chain (-NH-(CH2)4-) provides a rigid, short spacer.

-

Handle (Primary Amine): The terminal -NH2 group is a nucleophilic handle ready for conjugation with carboxylic acids (via amide coupling) or aldehydes (via reductive amination) on the Target Protein Ligand.

Structural Topology Diagram

The following diagram illustrates the logical connectivity and the role of the 5-position exit vector in the PROTAC mechanism.

Caption: Logical topology of Pomalidomide-5-C4-NH2. The 5-position attachment provides a unique geometric exit vector compared to standard 4-amino derivatives.

Experimental Protocol: Conjugation Strategy

The primary application of this compound is the synthesis of a complete PROTAC. The terminal amine allows for rapid coupling to a carboxylic acid-containing ligand.

Standard Amide Coupling Protocol (HATU Method)

Objective: Conjugate Pomalidomide-5-C4-NH2 HCl to a Target Ligand-COOH.

Reagents:

-

Pomalidomide-5-C4-NH2 HCl (1.0 eq)

-

Target Ligand-COOH (1.0 - 1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 eq)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

-

Activation:

-

Dissolve the Target Ligand-COOH in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir at Room Temperature (RT) for 15 minutes to activate the acid.

-

-

Coupling:

-

Dissolve Pomalidomide-5-C4-NH2 HCl in a minimal amount of DMF/DMSO.

-

Add the Pomalidomide solution to the activated acid mixture.

-

Add remaining DIPEA (ensure pH > 8 to neutralize the HCl salt and facilitate nucleophilic attack).

-

-

Reaction Monitoring:

-

Stir at RT for 2–16 hours.

-

Monitor via LC-MS (Look for mass shift: MW_Ligand + MW_Pomalidomide_Base - 18 (H2O)).

-

-

Work-up & Purification:

-

Dilute with water/brine and extract with Ethyl Acetate (if applicable) OR precipitate with cold diethyl ether.

-

Purification: Reverse-phase Preparative HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% Formic Acid).

-

Lyophilize fractions to obtain the final PROTAC powder.

-

Critical Considerations

-

Salt Form: The HCl salt adds molecular weight (36.46 Da) and acidity. You must add sufficient base (DIPEA/TEA) to neutralize the HCl, otherwise, the amine will remain protonated (

) and non-nucleophilic, causing the reaction to fail. -

Stability: The glutarimide ring is susceptible to hydrolysis at high pH (>9) or prolonged exposure to aqueous basic conditions. Avoid harsh bases like NaOH; use non-nucleophilic organic bases (DIPEA).

Handling and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.

-

Solubility: High solubility in DMSO makes it ideal for biological stock solutions. Avoid storing in DMSO for >1 month at -20°C due to potential oxidation or slow hydrolysis.

-

Safety: Treat as a potent teratogen (Thalidomide analog). Handle inside a fume hood with double gloves.

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-1015. [Link]

-

PubChem. Pomalidomide Compound Summary. National Library of Medicine. [Link]

Sources

Understanding the 5-Position Functionalization of Pomalidomide: A Paradigm Shift in PROTAC Design

Executive Summary

Pomalidomide, an immunomodulatory imide drug (IMiD), is a foundational E3 ligase recruiter in targeted protein degradation (TPD). Historically, Proteolysis Targeting Chimeras (PROTACs) have utilized the 4-amino position of pomalidomide's phthalimide ring as the primary exit vector for linker attachment. However, recent structure-activity relationship (SAR) studies reveal that shifting functionalization to the 5-position fundamentally alters the ternary complex dynamics. This strategic shift eliminates off-target zinc-finger protein degradation while enhancing target-specific potency, unlocking new chemical space for previously undruggable targets.

Mechanistic Rationale: The "Why" Behind 5-Position Functionalization

In the native CRBN-pomalidomide-neosubstrate ternary complex, the glutarimide moiety anchors deeply into the tri-tryptophan (Tri-Trp) pocket of Cereblon (CRBN). The exposed phthalimide ring packs against the zinc-finger (ZF) domain of neosubstrates like IKZF1 and IKZF3. Crucially, the C4-amino group of pomalidomide acts as a hydrogen bond donor, forming a water-mediated network with Q146 of IKZF1.

When a linker is attached to the 4-position, this hydrogen bond is often preserved or sterically tolerated, leading to the unintended degradation of IKZF1/3 alongside the primary protein of interest (POI)[]. By contrast, functionalization at the 5-position achieves two mechanistic advantages:

-

Steric Shielding : A substituent at the 5-position introduces a steric clash that physically prevents the zinc-finger domain from docking onto the CRBN-ligand surface[].

-

H-Bond Abrogation : Removing the primary amine at the 4-position eliminates the critical hydrogen bond donor required for IKZF1/3 recruitment[].

This rational design has successfully rescued PROTACs that previously failed due to off-target toxicity or poor ternary complex formation, proving highly effective for targets like 2[2],3[3], and 4[4].

Structural logic of 5-position pomalidomide functionalization for selective PROTAC design.

Quantitative Impact: 4-Position vs. 5-Position

The superiority of 5-substituted pomalidomide derivatives is evident in recent comparative studies. The table below synthesizes quantitative data across multiple POIs, demonstrating the enhanced degradation efficacy and the reduction of off-target effects.

| Target Protein | Linker Attachment Site | Off-Target IKZF1/3 Degradation | Target Degradation Efficacy | Reference |

| TRIB2 | 4-Position | High | Inactive | [2] |

| TRIB2 | 5-Position | Minimal | High ( | [2] |

| MEK1/2 | 4-Position | High | Moderate | [3] |

| MEK1/2 | 5-Position | Minimal | High ( | [3] |

| AURKA | 4-Position | High | Inactive | [4] |

| AURKA | 5-Position | Minimal | High ( | [4] |

Synthetic Methodologies: The "How" of 5-Position Functionalization

Synthesizing 5-substituted PROTACs requires overcoming the deactivated nature of the phthalimide ring. Depending on the nucleophilicity of the linker's amine, two self-validating synthetic pathways are predominantly employed: 5[5] and 6[6].

Synthetic workflows for 5-position functionalization via SNAr and cross-coupling.

Protocol 1: SNAr of 5-Fluoropomalidomide (For Aliphatic Amines)

Causality & Rationale: The fluorine atom at the 5-position is highly activated by the electron-withdrawing imide carbonyls, allowing for efficient displacement by primary or secondary aliphatic amines[5].

-

Reaction Setup : Dissolve 5-fluoropomalidomide (1.0 eq) and the amine-bearing linker (1.2 eq) in anhydrous NMP (0.2 M). Why NMP? NMP is preferred over DMF due to its higher thermal stability, preventing formylation of the amine at elevated temperatures.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Why DIPEA? DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct without attacking the base-sensitive glutarimide ring.

-

Execution : Heat the mixture to 90°C for 16 hours under an argon atmosphere.

-

Workup & Validation : Cool the mixture and precipitate the crude product by dropwise addition into ice-cold water. Collect via filtration.

-

Self-Validation Check : Analyze via LC-MS. The presence of the desired mass without an[M+18] peak confirms that the glutarimide ring has not undergone base-catalyzed hydrolysis.

-

Protocol 2: Buchwald-Hartwig Amination of 5-Bromopomalidomide (For Aryl/Hindered Amines)

Causality & Rationale: Sterically hindered amines (e.g., piperazines) or anilines lack the nucleophilicity required for SNAr. Palladium-catalyzed cross-coupling lowers the activation energy barrier for C-N bond formation[6].

-

Catalyst Preparation : Charge an oven-dried Schlenk flask with 5-bromopomalidomide (1.0 eq), the amine linker (1.2 eq),

(0.05 eq), Xantphos (0.1 eq), and -

Solvent Addition : Evacuate and backfill the flask with Argon (3x). Add thoroughly degassed anhydrous 1,4-dioxane.

-

Execution : Stir the suspension at 90°C for 16 hours.

-

Workup & Validation : Filter the crude mixture through a Celite pad to remove palladium black and inorganic salts. Concentrate under reduced pressure.

-

Self-Validation Check : Perform

-NMR (DMSO-

-

Conclusion

The strategic shift from 4-position to 5-position functionalization of pomalidomide represents a critical maturation in PROTAC engineering. By leveraging structural biology to induce steric clashes with neosubstrates, drug developers can engineer degraders with unprecedented selectivity and potency. Coupled with robust synthetic protocols like SNAr and Buchwald-Hartwig amination, 5-substituted CRBN ligands are poised to unlock the next generation of targeted protein degraders.

References

-

Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC.2

-

Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC.3

-

PROTAC Design - CRBN Ligand Modification - BOC Sciences.

-

Targeted AURKA degradation: towards new therapeutic agents for neuroblastoma - ChemRxiv. 4

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC. 6

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. 5

Sources

- 2. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: Amine-Functionalized Pomalidomide Analogs in PROTAC Design

Executive Summary

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has superseded thalidomide as the preferred E3 ligase ligand for Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs). Its superior binding affinity, favorable physicochemical properties, and established safety profile make it a cornerstone of targeted protein degradation (TPD).

This guide focuses on amine-functionalized pomalidomide analogs , specifically those modified at the C4 position of the phthalimide ring. These analogs serve as the critical "warheads" in PROTAC synthesis, providing a reactive handle for linker attachment without compromising the essential glutarimide-CRBN interaction. We will explore the structural rationale, robust synthetic protocols, and validation metrics required to deploy these molecules effectively.

Structural Biology & SAR: The C4 "Exit Vector"

The efficacy of a PROTAC depends heavily on the "exit vector"—the point where the linker attaches to the E3 ligand. For pomalidomide, the C4-amino position is the gold standard.

Binding Interface Logic

Cereblon recognizes the glutarimide ring of IMiDs via a "tri-tryptophan" pocket (Trp380, Trp386, Trp400). Crystallographic data (e.g., PDB: 4CI1, 6H0F) reveals that:

-

Glutarimide Ring: Buried deep within the CRBN pocket; essential for binding.

-

Phthalimide Ring: Partially solvent-exposed.

-

C4 Position: Projects directly into the solvent channel.

Modifications at C4 (e.g., alkylation of the amine) are sterically tolerated and do not disrupt the critical hydrogen bond network stabilizing the glutarimide. In contrast, C5 substitutions can alter the tilt of the molecule, potentially affecting "neosubstrate" recruitment (e.g., IKZF1/3 degradation) or reducing overall affinity [1, 2].

Mechanism of Action Diagram

The following diagram illustrates the ternary complex formation facilitated by an amine-functionalized pomalidomide PROTAC.

Caption: Schematic of the ternary complex. The Pomalidomide C4-amine serves as the anchor point, projecting the linker toward the POI without steric clash.

Chemical Synthesis: Protocols & Methodologies

The synthesis of amine-functionalized pomalidomide is typically achieved via two primary routes. The Nucleophilic Aromatic Substitution (SNAr) method is currently preferred for its versatility in installing various linkers directly.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This route utilizes 4-fluorothalidomide (2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione) as the electrophile. The fluorine atom at C4 is activated by the electron-withdrawing imide carbonyls, making it susceptible to displacement by primary or secondary amines.

Synthetic Workflow Diagram

Caption: SNAr synthesis route. 4-fluorothalidomide reacts with a protected diamine to yield the functionalized warhead.

Detailed Protocol: Synthesis of Pomalidomide-C2-NH2

Target Molecule: 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Reagents:

-

4-Fluorothalidomide (1.0 eq)

-

N-Boc-ethylenediamine (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous DMF or DMSO

-

4M HCl in Dioxane or TFA

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4-fluorothalidomide (e.g., 276 mg, 1.0 mmol) in anhydrous DMF (3-5 mL).

-

Nucleophile Addition: Add N-Boc-ethylenediamine (192 mg, 1.2 mmol) followed by DIPEA (0.52 mL, 3.0 mmol).

-

Heating: Heat the mixture to 90°C under nitrogen atmosphere. Stir for 12–16 hours. Note: Monitoring by LC-MS is crucial. The starting material (Fluoro) should disappear, and the Boc-protected product mass (M+H) should appear.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (30 mL). A yellow/green precipitate often forms. Filter the solid, wash with water and cold ether. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

-

Purification (Intermediate): Flash chromatography (Hexane/EtOAc or DCM/MeOH) may be required if the crude is impure.

-

Deprotection: Dissolve the Boc-intermediate in minimal DCM (if using TFA) or directly add 4M HCl in Dioxane (2-3 mL). Stir at room temperature for 1-2 hours.

-

Isolation: Precipitate the final salt by adding diethyl ether. Filter and dry under vacuum.

-

Yield: Typically 50–70% over two steps.

-

Validation: Verify via 1H NMR (DMSO-d6) and LC-MS (M+1 peak).

-

Method B: Nitro-Reduction (Historical)

This method involves condensing 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione to form 4-nitropomalidomide, followed by Pd/C hydrogenation to yield Pomalidomide (4-amino).

-

Limitation: The resulting aniline is a poor nucleophile. Further functionalization requires harsh alkylation conditions or reductive amination, which can lead to over-alkylation or side reactions on the imide rings [3, 4]. Therefore, Method A is superior for generating linker-ready analogs.

Characterization & Binding Data[1][2][3][4][5][6][7][8]

Validating the integrity of the E3 ligase ligand is non-negotiable. The introduction of a linker must not abolish binding to Cereblon.

Binding Affinity Comparison

The following table synthesizes data from TR-FRET and Fluorescence Polarization (FP) assays comparing standard IMiDs.

| Compound | Structure Note | IC50 (CRBN Binding)* | Relative Potency | Ref |

| Thalidomide | Unsubstituted | ~30 µM | 1x (Baseline) | [5, 6] |

| Lenalidomide | 4-amino (no linker) | ~3 - 6 µM | ~5-10x | [5] |

| Pomalidomide | 4-amino-4-oxo | ~3 µM (150-250 nM Kd) | ~10x | [5, 7] |

| Pom-C2-NH2 | 4-amino-alkyl linker | ~150 - 300 nM (Kd) | High Retention | [8] |

| Pom-C5-Analogs | 5-amino substitution | > 5 µM | Reduced | [2] |

*Note: Absolute IC50 values vary significantly by assay conditions (buffer, probe used). The trend (Pom > Len > Thal) is the critical takeaway.

Validation Protocol: TR-FRET

To confirm your synthesized analog binds CRBN:

-

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a Terbium-labeled CRBN (donor) and a fluorescent tracer (acceptor, e.g., Cy5-Pomalidomide).

-

Competition: Titrate your synthesized amine-analog. If it binds CRBN, it will displace the tracer, reducing the FRET signal.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50. A successful analog should have an IC50 within 2-3 fold of the parent Pomalidomide.

References

-

Chamberlain, P. P., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.[1][2] Nature Structural & Molecular Biology. Link

-

Hansen, J. D., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Link

-

BOC Sciences. (2025). Pomalidomide Chemistry and Linker Design Strategies.

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation.[3] Cell Chemical Biology. Link

-

Lopez-Girona, A., et al. (2012).[4][5] Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide.[4][6] Leukemia.[4] Link

-

Ito, T., et al. (2010).[5] Identification of a primary target of thalidomide teratogenicity. Science. Link

-

BenchChem. (2025).[1] A Technical Guide to the Cereblon Binding Affinity of Pomalidomide Derivatives. Link

-

ChemicalBook. (2026). 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione Product Information. Link

Sources

Technical Guide: Pomalidomide-Linker Conjugates for Targeted Protein Degradation

[1]

Executive Summary

This guide details the chemical engineering, synthetic protocols, and structure-activity relationships (SAR) of Pomalidomide-linker conjugates. As a cornerstone of Proteolysis Targeting Chimera (PROTAC) design, the Pomalidomide moiety recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] However, the efficacy of the final degrader is dictated not just by the warhead, but by the precise geometry and physicochemical properties of the linker. This document provides a roadmap for researchers to design, synthesize, and validate Pomalidomide-based degraders with high specificity and potency.

Part 1: The Pomalidomide Warhead & Exit Vectors

The Pharmacophore

Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) binds to the tri-tryptophan pocket of CRBN.[2] Unlike its predecessor thalidomide, the amino group at the C4 position of the phthalimide ring provides a critical handle for chemical modification without abolishing CRBN affinity.

Exit Vector Analysis: C4 vs. C5

The "exit vector"—the trajectory of the linker extending from the E3 ligand—determines the spatial orientation of the ternary complex (POI-PROTAC-E3).

| Feature | C4-Amino (Standard) | C5-Amino (Alternative) |

| Synthesis | Accessible via 4-fluorothalidomide (SnAr). | Requires 5-aminothalidomide or 5-fluorothalidomide. |

| Vector Angle | Projects "upward" relative to the glutarimide binding plane. | Projects "outward/lateral," altering complex geometry. |

| Selectivity | Standard for most PROTACs (e.g., BET, CDK degraders). | Can reduce off-target degradation of zinc-finger proteins (e.g., SALL4, IKZF1/3) by altering the neosubstrate binding surface. |

| Potency | High; well-characterized SAR. | Case-dependent; superior for certain targets (e.g., specific kinase degraders) where C4 causes steric clash. |

Expert Insight: While C4 is the default choice, switching to a C5 exit vector is a powerful strategy to rescue a PROTAC that forms a weak ternary complex or exhibits promiscuous degradation.

Part 2: Linker Engineering Logic

The linker is not a passive connector; it is a thermodynamic and kinetic governor of degradation.

Compositional Strategy

-

PEG (Polyethylene Glycol): Increases water solubility and flexibility. Preferred when the warhead is highly lipophilic.

-

Risk: High flexibility can lead to high entropic penalty upon binding.

-

-

Alkyl Chains: Hydrophobic and semi-rigid. Good for cell permeability but can suffer from poor solubility.

-

Rigid Linkers (Piperazine, Alkynes): Constrain the PROTAC in a bioactive conformation, potentially enhancing cooperativity (

).

The "Goldilocks" Zone (Length)

-

Too Short (< 8 atoms): Steric clash prevents the E3 and POI from approaching.

-

Too Long (> 20 atoms): The "Hook Effect" dominates; the PROTAC binds E3 and POI independently without inducing proximity.

-

Optimal: Typically 12–16 atoms for standard targets (e.g., BRD4), but empirically determined.

Part 3: Synthetic Protocols

Protocol A: Synthesis of Pomalidomide-C4-Alkyl-Amine

A universal building block for amide coupling to target ligands.

Reagents:

-

Precursor: 4-Fluorothalidomide (commercially available or synthesized from 3-fluorophthalic anhydride).

-

Linker:

-Boc-1,6-hexanediamine (or varying chain length). -

Base:

-Diisopropylethylamine (DIPEA). -

Solvent: DMF (anhydrous).

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution (SnAr):

-

Dissolve 4-fluorothalidomide (1.0 eq) in anhydrous DMF (0.2 M).

-

Add

-Boc-1,6-hexanediamine (1.2 eq) and DIPEA (2.0 eq). -

Heat to 90°C for 12–16 hours under

atmosphere. Note: Monitoring by LC-MS is critical to observe the disappearance of the fluoro-precursor ( -

Workup: Dilute with water, extract with EtOAc, wash with brine/LiCl (to remove DMF), dry over

. Purify via flash chromatography (Hex/EtOAc).

-

-

Deprotection:

-

Dissolve the Boc-intermediate in DCM.

-

Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at RT for 1–2 hours.

-

Validation: Quantitative conversion to the primary amine is confirmed by the loss of the Boc signal in

NMR and mass shift (-100 Da). -